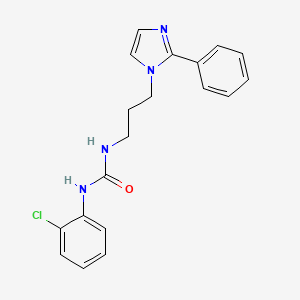
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as CPIPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPIPU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea involves the reaction of 2-phenyl-1H-imidazole with 3-bromopropylchloride to form 3-(2-phenyl-1H-imidazol-1-yl)propyl chloride. This intermediate is then reacted with 1-(2-chlorophenyl)urea to form the final product.
Starting Materials
2-phenyl-1H-imidazole, 3-bromopropylchloride, 1-(2-chlorophenyl)urea
Reaction
Step 1: React 2-phenyl-1H-imidazole with 3-bromopropylchloride in the presence of a base such as potassium carbonate to form 3-(2-phenyl-1H-imidazol-1-yl)propyl chloride., Step 2: React 3-(2-phenyl-1H-imidazol-1-yl)propyl chloride with 1-(2-chlorophenyl)urea in the presence of a base such as sodium hydride to form 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea., Step 3: Purify the final product using techniques such as recrystallization or column chromatography.
作用机制
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea exerts its pharmacological effects by inhibiting the activity of the enzyme soluble guanylyl cyclase (sGC). sGC is responsible for the synthesis of cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. By inhibiting sGC, 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea reduces the synthesis of cGMP, leading to vasodilation, anti-inflammatory effects, and neuroprotection.
生化和生理效应
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been shown to have significant biochemical and physiological effects, particularly on the cardiovascular and nervous systems. 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been shown to reduce blood pressure and improve blood flow, which can reduce the risk of cardiovascular diseases, such as hypertension, atherosclerosis, and stroke. Additionally, 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been shown to reduce inflammation, which can further reduce the risk of cardiovascular diseases. 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has also been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has several advantages for lab experiments, including its high yield and purity, as well as its well-characterized mechanism of action. Additionally, 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can be easily synthesized using optimized methods, making it readily available for research. However, 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for research on 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea. One potential area of research is the development of novel 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea in different disease models. Finally, studies are needed to determine the long-term effects of 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea treatment and its potential for clinical translation.
科学研究应用
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been shown to have anti-inflammatory effects, which can reduce the risk of atherosclerosis and other cardiovascular diseases. 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has also been studied for its potential use as a neuroprotective agent, as it has been shown to reduce neuronal damage in animal models of stroke and traumatic brain injury.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPPQDHMRRLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)
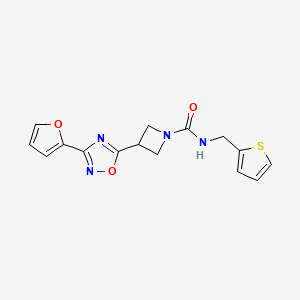
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2902732.png)
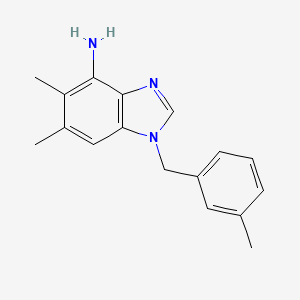
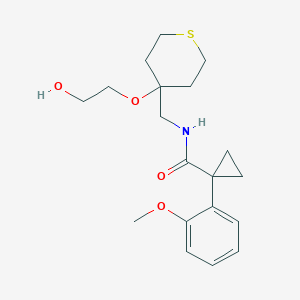
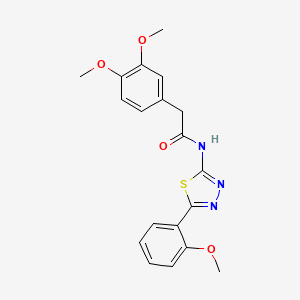
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2902739.png)
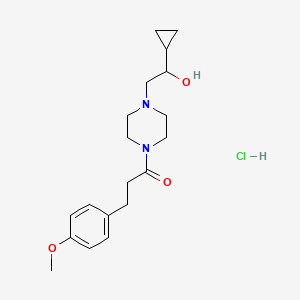
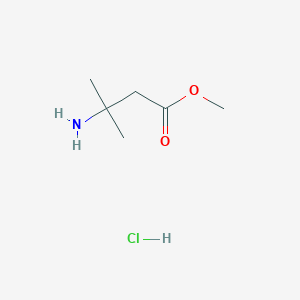
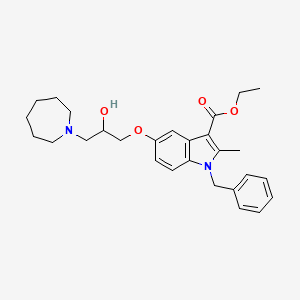
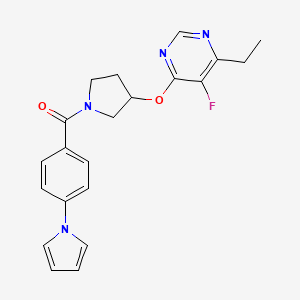
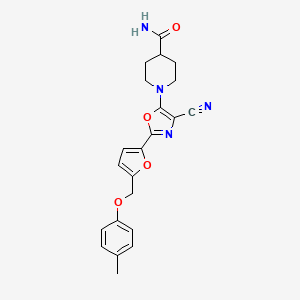
![3-Methyl-8-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2902746.png)